5-Hydroxy-2-nitropyridine

説明

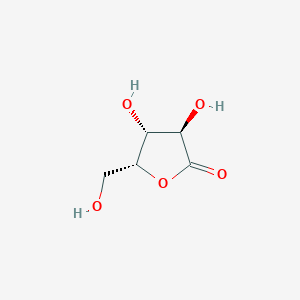

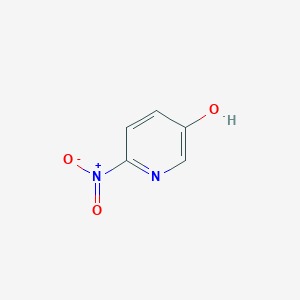

5-Hydroxy-2-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) and a hydroxy group (-OH) attached to a pyridine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom. The presence of substituents like the nitro and hydroxy groups can significantly alter the chemical and physical properties of the pyridine ring, leading to a variety of applications in chemical synthesis and material science.

Synthesis Analysis

The synthesis of substituted pyridines, including those with hydroxy and nitro groups, has been explored in several studies. For instance, the multistep synthesis of 5,6-dihalo-3-hydroxypyridines starting from commercially available 2-hydroxy-5-nitropyridine has been described, showcasing the versatility of nitropyridines as intermediates in organic synthesis . Additionally, the substitution reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have been investigated, leading to the formation of various 2-substituted-5-nitropyridines, although the specific synthesis of 5-hydroxy-2-nitropyridine is not directly mentioned . The reactivity of 2-halo-5-nitropyridines with hydroxide ions in dimethyl sulfoxide has also been studied, resulting in the formation of 2-hydroxy-5-nitropyridine under certain conditions .

Molecular Structure Analysis

The molecular structure and hydrogen-bonding patterns of related nitropyridine compounds have been analyzed using X-ray single crystal diffraction, revealing intricate details about intermolecular forces and geometrical criteria . Furthermore, vibrational spectroscopic studies, natural bond orbital analysis, and molecular electrostatic potential surface mapping have been employed to investigate the molecular stability, bond strength, and charge density distribution of similar compounds, such as 3-hydroxy-6-methyl-2-nitropyridine . These studies provide insights into the conformational stability and electronic properties of nitropyridines, which are likely relevant to the understanding of 5-hydroxy-2-nitropyridine as well.

Chemical Reactions Analysis

The chemical reactivity of nitropyridines has been explored in various contexts. For example, the use of 2,2'-dithiobis(5-nitropyridine) for the activation of thiol groups in peptides suggests that nitropyridines can participate in bioconjugation reactions . The reaction of 3-nitropyridine with sulfite ions to yield disubstituted pyridines indicates that nitropyridines can undergo nucleophilic substitution reactions . These findings suggest that 5-hydroxy-2-nitropyridine may also exhibit interesting reactivity patterns that could be harnessed in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines are influenced by their functional groups. The vibrational spectral studies and HOMO-LUMO analyses based on density functional theory (DFT) provide valuable information about the electronic structure and potential reactivity of these molecules . The electron density isosurface with electrostatic potential mapping offers insights into the size, shape, and site of chemical reactivity, which are essential for understanding the behavior of 5-hydroxy-2-nitropyridine in various chemical environments .

科学的研究の応用

1. Spectroscopic Studies and Theoretical Analysis

5-Hydroxy-2-nitropyridine has been studied for its conformational stability and vibrational properties. Balachandran, Lakshmi, and Janaki (2012) conducted a study focusing on the vibrational analyses of 2-hydroxy-4-methyl-5-nitropyridine using infrared absorption and Raman spectroscopy combined with Density Functional Theory (DFT) simulations. This research highlights its potential application in understanding molecular stability and electronic properties (Balachandran, Lakshmi, & Janaki, 2012).

2. Structural and Chemical Property Exploration

The structural and chemical properties of 5-Hydroxy-2-nitropyridine derivatives have been explored in various studies. Sangeetha and Mathammal (2016) conducted a comprehensive study involving spectroscopic methods and DFT calculations. Their work provides insights into the molecular geometries, normal modes of vibrations, and electronic properties, which are crucial for potential applications in pharmaceuticals (Sangeetha & Mathammal, 2016).

3. Substitution Reactions and Chemical Synthesis

The compound has been used in substitution reactions for chemical synthesis. Bakke and Sletvold (2003) investigated reactions of 5-nitropyridine-2-sulfonic acid, leading to various substituted pyridines. Their work demonstrates the versatility of 5-Hydroxy-2-nitropyridine in synthesizing diverse chemical compounds (Bakke & Sletvold, 2003).

4. Application in Fluorescent Probes

The development of fluorescent probes is another significant application of 5-Hydroxy-2-nitropyridine. Singh, Thakur, Raj, and Pandey (2020) designed and synthesized 2-aminoethylpyridine based fluorescent compounds for detecting Fe3+ and Hg2+ in aqueous media. This research shows the potential of 5-Hydroxy-2-nitropyridine derivatives in environmental and biological sensing applications (Singh, Thakur, Raj, & Pandey, 2020).

将来の方向性

The future directions in the study of 2-Hydroxy-5-nitropyridine could involve further exploration of its tautomeric forms and their implications in various chemical reactions . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and potential applications in various fields.

特性

IUPAC Name |

6-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFLBSBHQDJFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376515 | |

| Record name | 5-Hydroxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-nitropyridine | |

CAS RN |

15206-26-5 | |

| Record name | 5-Hydroxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)